molecular formula C8H18BrNO2 B14680459 2-bromoacetic acid;N,N-diethylethanamine CAS No. 39107-97-6

2-bromoacetic acid;N,N-diethylethanamine

Cat. No.: B14680459
CAS No.: 39107-97-6
M. Wt: 240.14 g/mol
InChI Key: ULPQEHLOQQDONP-UHFFFAOYSA-N
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Description

2-Bromoacetic acid;N,N-diethylethanamine is a compound that combines the properties of both bromoacetic acid and N,N-diethylethanamine. Bromoacetic acid is a colorless solid known for its strong alkylating properties, while N,N-diethylethanamine is a tertiary amine with a fishy odor commonly used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoacetic acid is typically prepared by the bromination of acetic acid using bromine in the presence of a catalyst, such as phosphorus tribromide. The reaction proceeds via the Hell–Volhard–Zelinsky reaction, which involves the substitution of a hydrogen atom in acetic acid with a bromine atom .

N,N-Diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or acetone .

Industrial Production Methods

Industrial production of 2-bromoacetic acid involves large-scale bromination of acetic acid using bromine and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromoacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amides, esters, and thioethers.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromoacetic acid;N,N-diethylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromoacetic acid;N,N-diethylethanamine involves the alkylation of nucleophilic sites in target molecules. The bromine atom in 2-bromoacetic acid acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, and alcohols. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoacetic acid;N,N-diethylethanamine is unique due to the combination of the strong alkylating properties of bromoacetic acid and the tertiary amine structure of N,N-diethylethanamine. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

39107-97-6

Molecular Formula

C8H18BrNO2

Molecular Weight

240.14 g/mol

IUPAC Name

2-bromoacetic acid;N,N-diethylethanamine

InChI

InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5)

InChI Key

ULPQEHLOQQDONP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C(C(=O)O)Br

Origin of Product

United States

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